N,N'-(3-Cyclopropoxypyridine-2,6-diyl)dimethanesulfonamide
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Overview
Description
N,N’-(3-Cyclopropoxypyridine-2,6-diyl)dimethanesulfonamide is a chemical compound with the molecular formula C10H15N3O5S2 and a molecular weight of 321.376 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, and two methanesulfonamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Cyclopropoxypyridine-2,6-diyl)dimethanesulfonamide typically involves the reaction of 3-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N,N’-(3-Cyclopropoxypyridine-2,6-diyl)dimethanesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3-Cyclopropoxypyridine-2,6-diyl)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N,N’-(3-Cyclopropoxypyridine-2,6-diyl)dimethanesulfonamide has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of N,N’-(3-Cyclopropoxypyridine-2,6-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Pyridine-2,6-diyl bis[N-phenyl(thiourea)]: A thiourea derivative with similar coordination properties.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with tridentate coordination capabilities.
Uniqueness
N,N’-(3-Cyclopropoxypyridine-2,6-diyl)dimethanesulfonamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H15N3O5S2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-6-(methanesulfonamido)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O5S2/c1-19(14,15)12-9-6-5-8(18-7-3-4-7)10(11-9)13-20(2,16)17/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
LGAXEAZWMCMHAX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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